![molecular formula C14H19N3O B1500833 (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol CAS No. 1065484-46-9](/img/structure/B1500833.png)
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol
Overview
Description
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is a complex organic compound that features a benzimidazole ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the piperidine moiety. The final step involves the addition of a methanol group to the piperidine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole and piperidine rings can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanol
- (1H-benzo[d]imidazol-2-yl)piperidine
- (1-Methyl-1H-benzo[d]imidazol-2-yl)ethanol
Uniqueness
(1-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is unique due to the combination of the benzimidazole and piperidine rings, along with the methanol group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(1-methylbenzimidazol-2-yl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16-13-7-3-2-6-12(13)15-14(16)17-8-4-5-11(9-17)10-18/h2-3,6-7,11,18H,4-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDGWLBJHFHHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCCC(C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671432 | |
Record name | [1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-46-9 | |
Record name | [1-(1-Methyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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